2-Cyano-3-(morpholin-4-yl)prop-2-enethioamide
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Overview
Description
2-Cyano-3-(morpholin-4-yl)prop-2-enethioamide is a chemical compound with the molecular formula C9H14N4OS It is known for its unique structure, which includes a cyano group, a morpholine ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(morpholin-4-yl)prop-2-enethioamide typically involves the reaction of morpholine with a suitable cyano-containing precursor under controlled conditions. One common method involves the condensation of morpholine with 2-cyano-3-chloroprop-2-enethioamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(morpholin-4-yl)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the cyano group.
Scientific Research Applications
2-Cyano-3-(morpholin-4-yl)prop-2-enethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(morpholin-4-yl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholine ring provides stability and enhances the compound’s ability to interact with enzymes and receptors. The thioamide group can participate in redox reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to modulate key biochemical pathways.
Comparison with Similar Compounds
2-Cyano-3-(morpholin-4-yl)-N-phenylprop-2-enethioamide: This compound has a phenyl group instead of a hydrogen atom, which may alter its reactivity and biological activity.
2-Cyano-3-morpholinoacrylamide: This compound has an acrylamide group instead of a thioamide group, leading to different chemical properties and applications.
Uniqueness: 2-Cyano-3-(morpholin-4-yl)prop-2-enethioamide stands out due to its combination of a cyano group, morpholine ring, and thioamide group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89984-33-8 |
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Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-cyano-3-morpholin-4-ylprop-2-enethioamide |
InChI |
InChI=1S/C8H11N3OS/c9-5-7(8(10)13)6-11-1-3-12-4-2-11/h6H,1-4H2,(H2,10,13) |
InChI Key |
ZMQIUXDKZGKBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C(C#N)C(=S)N |
Origin of Product |
United States |
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